molecular formula C8H6BrF3O2 B596621 (2-Bromo-6-(trifluoromethoxy)phenyl)methanol CAS No. 1253189-03-5

(2-Bromo-6-(trifluoromethoxy)phenyl)methanol

Cat. No. B596621
M. Wt: 271.033
InChI Key: DTDOTSMDADDJEH-UHFFFAOYSA-N
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Description

(2-Bromo-6-(trifluoromethoxy)phenyl)methanol, also known by its IUPAC name [2-bromo-6-(trifluoromethoxy)phenyl]methanol, is a chemical compound with the molecular formula C8H6BrF3O2 . It has a molecular weight of 271.03 .


Molecular Structure Analysis

The InChI code for (2-Bromo-6-(trifluoromethoxy)phenyl)methanol is 1S/C8H6BrF3O2/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-3,13H,4H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

(2-Bromo-6-(trifluoromethoxy)phenyl)methanol is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the sources I found.

Scientific Research Applications

Synthesis of Naphthalenes and Arynes

One study describes the synthesis pathway involving (2-Bromo-6-(trifluoromethoxy)phenyl)methanol as an intermediate for generating naphthalenes and arynes. This process involves the treatment of related bromo-trifluoromethoxybenzenes with lithium diisopropylamide (LDA) and subsequent transformations to yield naphthalene derivatives through aryne intermediates. Such derivatives are significant for their applications in material science and pharmaceuticals due to their aromatic and electron-withdrawing properties, which can contribute to the development of novel compounds with enhanced stability and activity (Schlosser & Castagnetti, 2001).

Mercury-mediated Synthesis

Another application is found in the mercury-mediated synthesis, where derivatives of (2-Bromo-6-(trifluoromethoxy)phenyl)methanol are used as intermediates in the formation of fluorinated compounds. Such processes highlight the compound's utility in organometallic chemistry for introducing fluorinated side chains into aromatic compounds, which is of interest for developing molecules with improved pharmacokinetic properties (Seyferth & Murphy, 1973).

Structural Analysis of Alcohol Salts

Research on tris(2-(dimethylamino)phenyl)methanol salts has provided insights into the structural behavior of such compounds in different solvents. X-ray crystallography and NMR spectroscopy studies reveal the influence of anions and solvent composition on the hydrogen bonding and conformational dynamics of these complexes. This research is pertinent for understanding the solvation effects and molecular interactions in various chemical environments, which can inform the design of solvent systems for optimizing reactions and material properties (Zhang et al., 2015).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

[2-bromo-6-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O2/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDOTSMDADDJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CO)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735735
Record name [2-Bromo-6-(trifluoromethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-6-(trifluoromethoxy)phenyl)methanol

CAS RN

1253189-03-5
Record name [2-Bromo-6-(trifluoromethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

To a stirred solution of 2-bromo-6-[(trifluoromethyl)oxy]benzoic acid (1.116 g, 3.92 mmol, Parkway Scientific), in THF (45 ml), under nitrogen, was added 1.0 M borane-tetrahydrofuran complex (12 ml, 12 mmol) carefully over about 2 minutes. The solution was then heated at gentle reflux for 24 h and allowed to cool. Methanol (20 ml) was added dropwise. The solution was heated at reflux for 30 min and allowed to cool. The solvent was evaporated in vacuo and acidified with dilute aqueous HCl. The mixture was extracted with chloroform and then filtered through a hydrophobic frit. The chloroform was evaporated in vacuo to give {2-bromo-6-[(trifluoromethyl)oxy]phenyl}methanol as a colourless oil (1.07 g). {2-bromo-6-[(trifluoromethyl)oxy]phenyl}methanol (1.06 g, 3.91 mmol) in dichloromethane (14 ml) under nitrogen was stirred and cooled to −10° C. A solution of phosphorus tribromide (0.37 ml, 3.91 mmol) in DCM (3.5 ml) was then added dropwise over about 12 min. The temperature was allowed to rise to ambient temperature over about 3 h then stirred for a further 2 h. Saturated aqueous sodium bicarbonate (12 ml) was then added in portions with stirring and the mixture left in a fridge over weekend. The mixture was extracted into chloroform three times. The combined chloroform extracts were filtered through a hydrophobic frit and the solvent was evaporated in vacuo to give 1-bromo-2-(bromomethyl)-3-[(trifluoromethyl)oxy]benzene as a colourless oil (0.6 g).
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